3-Azidopyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azidopyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-8-7-4-1-2-6-3-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKGPJREXAOQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Critical Role of Chirality in Pyrrolidine Scaffolds
An In-Depth Technical Guide to the Chiral Properties of (3R)- and (3S)-3-Azidopyrrolidine for Drug Development Professionals
The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered structure allows for the precise three-dimensional positioning of substituents, making it an ideal framework for exploring pharmacophore space.[3][4] When a substituent is introduced at the C3 position, as in 3-azidopyrrolidine, a stereocenter is created, giving rise to two non-superimposable mirror images: the (3R)- and (3S)-enantiomers.
In the context of drug development, the distinction between such enantiomers is not merely academic. The fixed spatial orientation of the azido group—a versatile functional handle for "click chemistry" and other conjugations—profoundly influences molecular recognition. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[5] For instance, the stereochemistry at the C3 position of a pyrrolidine derivative has been shown to determine its activity as a pure antagonist versus a partial agonist for the estrogen receptor α (ERα).[3] This guide provides a detailed examination of the chiral properties of (3R)- and (3S)-3-Azidopyrrolidine, offering a framework for their synthesis, characterization, and strategic deployment in drug discovery programs.
Stereoselective Synthesis: Accessing Enantiomerically Pure Building Blocks
The production of enantiomerically pure (3R)- and (3S)-3-azidopyrrolidine is paramount for their use in drug development. Stereoselective synthesis ensures that the biological activity observed can be attributed to a single, well-defined chemical entity. A common and effective strategy involves starting from a chiral precursor, thereby setting the stereochemistry early in the synthetic sequence. One such approach begins with the enantiomerically pure forms of 4-amino-3-hydroxybutanoic acid or a related chiral synthon like (R)- or (S)-glycidol.[6]
The causality behind this choice lies in using the innate chirality of a commercially available starting material to direct the formation of the desired stereocenter in the product, avoiding costly and often complex chiral resolution steps later on. The key transformation is an intramolecular cyclization, often preceded by the conversion of a hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and the introduction of the azide moiety via nucleophilic substitution with sodium azide, a reaction that typically proceeds with inversion of stereochemistry (an SN2 mechanism).
Comprehensive Chiral Characterization
Once synthesized, the distinct chiral properties of each enantiomer must be rigorously verified. This involves a suite of analytical techniques designed to probe the three-dimensional nature of the molecules.
Optical Activity by Polarimetry
Chiral molecules have the unique ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[7] Enantiomers will rotate light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise).[7] It is crucial to understand that the R/S designation is a nomenclature rule and does not inherently predict the direction (+) or (-) of optical rotation. This must be determined experimentally.
| Property | (3R)-3-Azidopyrrolidine | (3S)-3-Azidopyrrolidine |
| Molecular Formula | C₄H₈N₄ | C₄H₈N₄ |
| Molecular Weight | 112.14 g/mol | 112.14 g/mol |
| Boiling Point | Identical | Identical |
| Refractive Index | Identical | Identical |
| Specific Rotation [α] | Equal in magnitude, opposite in sign (e.g., +X°) | Equal in magnitude, opposite in sign (e.g., -X°) |
-
Instrument Preparation: Calibrate the polarimeter using a blank solvent (e.g., methanol) to establish a zero reference point.
-
Sample Preparation: Accurately weigh a sample of the enantiomerically pure azidopyrrolidine and dissolve it in a known volume of a specified solvent (e.g., methanol) to a precise concentration (c), typically expressed in g/mL.
-
Measurement: Fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Record the observed optical rotation (α) at a specified temperature (T) and wavelength (λ), usually the sodium D-line (589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) .
-
Validation: The specific rotation of the (3R) enantiomer should be equal in magnitude and opposite in sign to that of the (3S) enantiomer under identical conditions, confirming their enantiomeric relationship.[8]
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
While polarimetry confirms bulk optical activity, it cannot quantify the ratio of enantiomers in a mixture. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) or enantiomeric purity.[9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[10] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds.[11]
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). These columns provide a broad range of chiral recognition mechanisms.[11]
-
Mobile Phase Screening:
-
Normal Phase: Screen a mobile phase system of n-Hexane/Isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30). The alcohol modifier is critical for interacting with the CSP and the analyte.
-
Additive: If separation is poor, add a small percentage (0.1%) of an amine additive like diethylamine (DEA) to the mobile phase. This is crucial for basic analytes like pyrrolidines, as it sharpens peak shape and improves resolution by masking residual silanol groups on the silica support.[12]
-
-
Optimization:
-
Detection: Use a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., ~210 nm).
-
Quantification: Inject a racemic (50:50) mixture to confirm the elution order and resolution. Calculate the enantiomeric excess (% e.e.) of a chiral sample using the formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100 .
Absolute Configuration by X-ray Crystallography
The definitive, unambiguous determination of the R or S configuration is achieved through single-crystal X-ray crystallography.[13] This technique maps the electron density of a crystalline solid, providing a precise three-dimensional structure of the molecule.[14] To apply this method, the chiral amine must first be converted into a suitable crystalline derivative, often by forming a salt with a chiral acid or by derivatizing it with a molecule containing a heavy atom. The analysis of the diffraction pattern, particularly using anomalous dispersion, allows for the assignment of the absolute stereochemistry.[13]
Implications for Drug Discovery: Stereochemistry as a Determinant of Biological Activity
The distinct three-dimensional arrangement of the azido group in (3R)- versus (3S)-3-azidopyrrolidine is the fundamental reason for their differential behavior in biological systems. When incorporated into a larger drug candidate, the pyrrolidine ring acts as a rigid scaffold that projects the azide (or a group derived from it) into a specific region of space.
A biological target, such as an enzyme's active site or a receptor's binding pocket, is a complex, chiral environment. The binding affinity and subsequent biological response depend on a precise set of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The change in stereochemistry from R to S can completely alter this interaction map. One enantiomer might fit perfectly into the binding site, leading to high potency, while the other may clash with the protein's architecture, resulting in weak or no binding.[3]
This principle mandates that (3R)- and (3S)-3-Azidopyrrolidine be treated as distinct chemical entities in a drug discovery campaign. They should be synthesized and tested separately to build a clear structure-activity relationship (SAR) and structure-toxicity relationship (STR). Using a racemic mixture can mask the true potency of the active enantiomer and introduce confounding data from the less active or potentially toxic enantiomer.
Conclusion
(3R)-3-Azidopyrrolidine and (3S)-3-Azidopyrrolidine are not interchangeable building blocks. They are distinct enantiomers whose chiral properties are defined by their opposite optical rotations and differential interactions with other chiral entities. For researchers in drug development, a thorough understanding and rigorous application of stereoselective synthesis and chiral analytical techniques are essential. By carefully controlling and verifying the stereochemistry of these foundational pyrrolidine scaffolds, scientists can build more precise structure-activity relationships, leading to the development of safer, more effective, and highly selective therapeutics.
References
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ChemRxiv. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]
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Scott, M. D., & Wilsily, A. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(5), 773–778. [Link]
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Ye, N., et al. (2011). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 16(7), 5556–5579. [Link]
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Kim, Y., et al. (2004). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Journal of Medicinal Chemistry, 47(11), 2843–2850. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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Kuranova, E. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6770. [Link]
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ResearchGate. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]
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IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Słoczyńska, K., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Scientific Reports, 13(1), 18131. [Link]
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The Organic Chemistry Tutor. (2023). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. YouTube. [Link]
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Atanasova, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 53-58. [Link]
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Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870–2881. [Link]
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Khalid, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 360, 143083. [Link]
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Asiri, A. M., et al. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 24(19), 3583. [Link]
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LibreTexts Chemistry. (2019). 5.5 Polarimetry. [Link]
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El-Faham, A., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 8(1), 1146. [Link]
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Encyclopedia of Separation Science. (2007). Chiral Drug Separation. [Link]
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Wu, J., et al. (2022). Aggregation-Induced Polarization (AIP): Optical Rotation Amplification and Adjustment of Chiral Aggregates of Folding Oligomers and Polymers. Frontiers in Chemistry, 10, 966033. [Link]
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Wang, L., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
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Zhang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-H Alkylation. Journal of the American Chemical Society, 145(25), 13686–13695. [Link]
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Pyrrolidine-Based Azide Scaffolds: Synthetic Evolution, Conformational Tuning, and Bioorthogonal Utility
The following technical guide details the history, development, and application of pyrrolidine-based azide scaffolds. It is structured to serve as a reference for medicinal chemists and chemical biologists.
The Strategic Imperative
The pyrrolidine ring is a "privileged scaffold" in drug discovery, serving as the core of the amino acid proline and countless therapeutics (e.g., Captopril, Ramipril). The introduction of an azide (
For the drug developer, the pyrrolidine-azide scaffold offers three distinct advantages:
-
Bioorthogonality: The azide group is inert to most biological nucleophiles/electrophiles but reacts rapidly with alkynes (CuAAC) or phosphines (Staudinger ligation).
-
Conformational Control: Through the "Azido Gauche Effect," the stereochemistry of the azide substituent (
vs. ) dictates the ring puckering (endo vs. exo), allowing precise tuning of peptide backbone geometry. -
Latent Functionality: The azide serves as a masked amine, allowing the late-stage generation of chiral diamines critical for organocatalysis and ligand design.
Critical Safety Protocol: The "Rule of Six"
WARNING: Organic azides are potentially explosive.[1][2] Before attempting any synthesis described below, you must validate the stability of your target molecule.
The Law of Carbon-to-Nitrogen Ratio (
-
Rule of Six: A molecule is generally considered safe to isolate if it contains at least six carbons per energetic functional group (azide).[1][2][3][4]
-
Handling: Never distill organic azides. Store at -18°C in the dark. Use plastic spatulas (avoid metal-azide formation).
4-Azidoproline: The Gold Standard
The synthesis of 4-azidoproline (Azp) represents the most mature workflow in this field. It relies on the stereochemical inversion of naturally occurring 4-hydroxyproline (Hyp).
Synthetic Methodology (The Double Inversion)
To obtain the biologically useful
The "Standard Industry Protocol" (Mitsunobu Route):
-
Protection:
-protection (Boc/Fmoc) and Esterification (Methyl/t-Butyl) of trans-4-hydroxy-L-proline. -
Activation/Inversion 1: Mitsunobu reaction with an acid (e.g.,
-nitrobenzoic acid) inverts the C4 center from . -
Hydrolysis: Removal of the ester yields the cis-4-hydroxy intermediate.
-
Activation/Inversion 2 (Azidation): A second Mitsunobu reaction with hydrazoic acid (
) or diphenylphosphoryl azide (DPPA), or mesylation followed by displacement, inverts C4 back to , installing the azide.
Visualization of Stereochemical Pathway
The following diagram illustrates the stereochemical logic required to retain the natural "trans" configuration via double inversion.
The "Azido Gauche Effect"
A critical, often overlooked feature of 4-azidoproline is its electronic influence on protein structure. The electronegative azide group prefers a gauche orientation relative to the vicinal amine, influencing the ring pucker.
| Isomer | Ring Pucker | Electronic Effect | Consequence for Peptides |
| (4R)-Azp | C(4)-exo | Stabilizing | Stabilizes trans amide bonds (Collagen mimic) |
| (4S)-Azp | C(4)-endo | Lacks | Promotes cis amide bonds (Turn inducer) |
Key Insight: Use (4R)-Azp to stabilize polyproline II (PPII) helices.[5] Use (4S)-Azp to induce
3-Azidopyrrolidine: The Emerging Scaffold
While 4-azidoproline is derived from the "chiral pool" (hydroxyproline), 3-azidopyrrolidines are often synthesized de novo or from tartaric acid derivatives. These scaffolds are increasingly popular in fragment-based drug discovery (FBDD) because they position the bioorthogonal handle closer to the basic nitrogen.
Synthetic Protocol (From Malic Acid)
A robust route utilizes L-Malic acid to establish the chiral center.
-
Cyclization: Condensation of L-malic acid with benzyl amine yields the
-benzyl-3-hydroxypyrrolidine-2,5-dione. -
Reduction: Lithium Aluminum Hydride (
) reduction yields -benzyl-3-hydroxypyrrolidine. -
Azidation:
-
Method A (Direct): Mitsunobu with DPPA.
-
Method B (Stepwise): Mesylation (
) followed by displacement with in DMF at 60°C.
-
-
Deprotection: Hydrogenation (
) removes the benzyl group to yield the free amine.
Applications in Drug Discovery & Chemical Biology[6]
Click Chemistry & Bioconjugation
The primary utility of these scaffolds is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). 4-Azidoproline is routinely incorporated into peptides to "staple" helices or to conjugate fluorophores.
Protocol: On-Resin Click Reaction
-
Synthesize peptide on solid support containing Azidoproline.
-
Wash resin with DCM (
). -
Add Alkyne (2 eq),
(0.5 eq), and Ascorbic Acid (5 eq) in DMF/Piperidine (8:2). -
Agitate for 6 hours at Room Temp.
-
Wash with Sodium Diethyldithiocarbamate (copper scavenger) to remove toxic Cu residues.
Organocatalysis Precursors
Pyrrolidine-based organocatalysts (e.g., Jørgensen-Hayashi catalysts) rely on a chiral secondary amine. Azidopyrrolidines serve as stable precursors to chiral diamines .
-
Workflow: An azide scaffold is carried through a multi-step synthesis (tolerant of acidic/oxidative conditions where an amine might degrade) and reduced (Staudinger reduction:
) in the final step to reveal the primary amine catalytic site.
The "Click" Cycle Visualization
The following diagram maps the utility of the scaffold in a drug development cycle.
References
-
Conformational Effects: Bretscher, L. E., et al. "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society, 2001. Link
-
Azidoproline Synthesis: Krow, G. R., et al. "Synthesis of 4-Azidoproline Derivatives." Journal of Organic Chemistry, 2006. Link
-
The Azido Gauche Effect: Hodges, J. A., & Raines, R. T. "Stereoelectronic Effects on the Conformation of 4-Azidoproline." Journal of the American Chemical Society, 2006.[6] Link
-
Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[4] Angewandte Chemie International Edition, 2005.[3][4] Link
-
Peptide Clicking: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link
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3-Azidopyrrolidine: A Strategic Bioisostere for Physicochemical Optimization
Topic: 3-Azidopyrrolidine as a Bioisostere in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists
Executive Summary
In the optimization of lead compounds, the pyrrolidine ring is a privileged scaffold, yet its high basicity (
This guide provides a technical analysis of 3-azidopyrrolidine as a functional bioisostere, moving beyond its traditional role as a "click" chemistry handle to explore its intrinsic value in modulating ADMET properties.
Physicochemical Profile & Bioisosteric Rationale[1][2][3][4]
Basicity Modulation (The Shift)
One of the primary failures in pyrrolidine-based drugs is lysosomal trapping and low passive permeability due to the high basicity of the secondary amine.
-
Mechanism: The azide group (
) at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the ring nitrogen. -
Outcome: This substitution significantly lowers the
of the pyrrolidine nitrogen, typically shifting it from ~11.3 to the 8.5–9.5 range . -
Impact: This shift increases the fraction of neutral species at physiological pH (7.4), directly enhancing membrane permeability (
) and reducing the likelihood of cation-trapping in lysosomes.
Structural & Electronic Mimicry
The azide group acts as a non-classical bioisostere for both hydroxyl (-OH) and amino (-NH
| Property | Primary Amine (-NH | Hydroxyl (-OH) | Azide (-N | Bioisosteric Advantage |
| H-Bond Donor | Strong | Strong | None | Eliminates donor-related desolvation penalties. |
| H-Bond Acceptor | Moderate | Strong | Weak | Dipolar interactions without strong solvation shell. |
| Geometry | Tetrahedral | Bent | Linear | Unique vector for exploring narrow binding pockets. |
| Metabolism | High (Oxidation/Acetylation) | High (Glucuronidation) | Moderate | Resists typical Phase II conjugation. |
The Dipole Factor
The azide moiety possesses a significant dipole moment (~1.44 D). In binding pockets, this allows the 3-azidopyrrolidine to engage in orthogonal dipolar interactions with carbonyl backbone amides or specific residues (e.g., Asp/Glu), often where a halogen or hydrophobic group would fail to provide binding enthalpy.
Synthetic Accessibility & Safety Protocols
The "Rule of Six" and Safety
Critical Warning: 3-Azidopyrrolidine (
-
Protocol Requirement: Never isolate neat. Always maintain in solution or as a salt form.
-
Reaction Engineering: Flow chemistry is the preferred method for scale-up to minimize the active inventory of hazardous azide.
Synthesis Workflow (DOT Diagram)
The following diagram outlines the optimized route from 3-hydroxypyrrolidine, incorporating safety checkpoints.
Figure 1: Synthetic pathway for 3-azidopyrrolidine with critical safety checkpoints. The conversion from mesylate to azide is the highest-risk step requiring strict temperature control.
Experimental Protocol: Safe Generation of 3-Azidopyrrolidine
Step 1: Activation
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM (10 vol).
-
Add
(1.5 eq) and cool to 0°C. -
Dropwise add MsCl (1.2 eq). Stir 2h. Aqueous workup.
Step 2: Azidation (The Critical Step)
-
Dissolve crude mesylate in DMF (5 vol). Do not use DCM or halogenated solvents with sodium azide (risk of di-azidomethane formation).
-
Add
(1.5 eq). Heat to 60°C behind a blast shield. -
Workup: Dilute with
or EtOAc. Wash copiously with water to remove excess . -
Safety: Check organic layer for residual azide anion before concentration. Do not rotary evaporate to dryness; keep as a concentrated solution or oil.
Metabolic Stability & Toxicology[1][2][5][6][7]
Metabolic Fate
Unlike 3-aminopyrrolidine, which is rapidly cleared via N-acetylation (NAT enzymes) or oxidative deamination (MAO/CYP), the 3-azido group presents a different metabolic profile:
-
Reduction: The primary metabolic liability is reduction to the amine (via CYP450 or cytosolic reductases). However, aliphatic azides (like in Zidovudine/AZT) are surprisingly stable compared to aryl azides.
-
Stability Data: In human liver microsomes (HLM), 3-azidopyrrolidine derivatives often show
min, whereas the corresponding primary amines may have min due to conjugation.
Toxicity Considerations
-
Genotoxicity: Organic azides are potential mutagens. An Ames test is mandatory early in the development of any azido-drug candidate.
-
Bioorthogonality: The lack of endogenous azide-reacting enzymes in mammals (bioorthogonality) generally confers a low acute toxicity profile, provided the molecule does not act as a mitochondrial uncoupler.
Case Applications: Bioisosteric Mapping
The following diagram illustrates how 3-azidopyrrolidine serves as a bridge between polarity and lipophilicity, offering a "Goldilocks" zone for lead optimization.
Figure 2: Bioisosteric relationship mapping. The azide offers a strategic compromise, removing H-bond donors while maintaining dipolar interactions and improving lipophilicity.
References
-
Bioisosteres in Drug Discovery: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Azide Metabolism & Stability: Griffin, R. J., et al. (1991). The in vitro metabolism of p-substituted phenyl azides. Xenobiotica, 21(7), 935-943.
-
Safety of Organic Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1]
- Pyrrolidine pKa Data: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for heterocyclic basicity).
-
Zidovudine (AZT) Mechanism: Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. PNAS, 83(21), 8333-8337.
Sources
Technical Guide: Stability, Storage, and Handling of Organic Azides
Introduction: The Energetic Paradox
Organic azides (
This guide provides a rigorous, data-driven framework for handling organic azides. It moves beyond simple "safety rules" to establish a self-validating workflow based on molecular structure, thermodynamic assessment, and strict operational protocols.
Predictive Stability Assessment
Before synthesis begins, the stability of a proposed organic azide must be estimated using structural stoichiometry. These rules serve as the primary gatekeeper for experimental design.
The C/N Ratio and "Rule of Six"
Empirical data suggests that the stability of an organic azide correlates with the ratio of carbon (and oxygen) atoms to nitrogen atoms. The energy density must be diluted by the non-energetic scaffold.
The Equation of Stability:
Table 1: Stability Classification & Operational Limits
| Classification | Structural Criteria | Operational Protocol | Max Scale (Rec.) |
| High Hazard | DO NOT ISOLATE. Synthesize in situ only.[4] Use as limiting reagent. | < 1.0 g | |
| Medium Hazard | Isolate only if necessary.[1][4][5][6] Store as dilute solution (< 1M). Store < -18°C. | < 5.0 g | |
| Stable | Can be isolated.[3][4] Verify with DSC.[4] Store in dark, cool place. | < 20.0 g |
The "Rule of Six": A simplified heuristic states that an organic azide is relatively safe to handle if there are at least six carbons (or equivalent mass) per energetic functional group (azide, nitro, etc.) [1].[1][3][4][5][6]
Analytical Validation (The Self-Validating System)
Predictive models are heuristics, not guarantees. A self-validating safety system requires empirical thermal data for any new azide scaled above 500 mg.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the Onset Temperature (
-
Safe Operating Limit: Process temperature must be
below . -
Critical Threshold: If decomposition energy (
) > 500 J/g, the compound has explosive propagation potential [2].
Accelerating Rate Calorimetry (ARC)
For scale-up (> 20g), ARC is required to detect adiabatic self-heating, which DSC may miss due to heat loss in the sensor.
Figure 1: Decision Matrix for Azide Safety Validation. This workflow enforces a "stop-gate" mechanism based on thermodynamic properties.
Decomposition Mechanisms & Hazards[3][7]
Thermal Decomposition
Upon heating, organic azides release molecular nitrogen (
The Dichloromethane (DCM) Hazard
CRITICAL WARNING: Never use halogenated solvents (DCM,
Safe Solvent Alternatives:
-
Acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
Toluene
-
Ethyl Acetate
Operational Handling Protocols
Synthesis and Isolation
-
Shielding: All azide reactions must be conducted behind a blast shield.
-
No Distillation: Never distill organic azides. Concentration should be done via evaporation, but never to dryness .
-
Friction Avoidance: Do not use ground glass joints (stoppers/flasks) for storage. Azides can crystallize in the joint; the friction of opening the flask can trigger detonation. Use Teflon (PTFE) sleeves or rubber septa.
-
Metal Avoidance: Use Teflon-coated spatulas. Avoid contact with Copper (Cu) or Lead (Pb) plumbing/apparatus, which form shock-sensitive heavy metal azides.[1]
Storage Conditions
-
Temperature: Store below room temperature, ideally at -18°C (freezer).
-
Light: Azides are photolabile. Store in amber vials or wrap containers in foil to prevent photolytic decomposition to nitrenes.
-
Headspace: Purge storage vials with Nitrogen or Argon. Oxygen does not trigger decomposition, but inert gas prevents moisture ingress.
Figure 2: Safe Handling Workflow. Note the critical prohibition of concentrating to dryness.
Waste Disposal & Decontamination[4]
Chemical Neutralization (The Staudinger Method)
Unused organic azides should be chemically reduced to the corresponding amine before disposal.
-
Reagent: Triphenylphosphine (
) or Tris(2-carboxyethyl)phosphine (TCEP). -
Mechanism: The phosphine reacts with the azide to release
and form an iminophosphorane, which hydrolyzes to the amine.[2]
Destruction of Inorganic Azide (NaN3)
For aqueous waste containing sodium azide:
-
Cool the solution to 0°C.
-
Add Sodium Nitrite (
) in excess (1.5 eq).[7] -
Slowly add 20% Sulfuric Acid (
).-
Warning: Acid must be added LAST . Adding acid to azide without nitrite generates toxic Hydrazoic Acid (
) gas [4]. -
Reaction:
[7]
-
References
-
Bräse, S., et al. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Kappe, C. O., et al. (2015). Safe Handling of Organic Azides in Flow Chemistry. Organic Process Research & Development, 19(11), 1544–1556. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021. Link
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. uvic.ca [uvic.ca]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
A Senior Application Scientist's Guide to the Commercial Availability and Strategic Use of Enantiopure 3-Azidopyrrolidine Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral 3-Azidopyrrolidine
In modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone of drug design, prized for its conformational flexibility and ability to form key interactions with biological targets.[1][2] When functionalized with an azide group at the 3-position, it becomes a powerful and versatile building block. The azide serves as a compact, stable precursor to an amine or, more significantly, as a handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This reaction's reliability and specificity have made it indispensable for synthesizing complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[4][5][6]
Crucially, the 3-position is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-3-azidopyrrolidine and (S)-3-azidopyrrolidine. The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, with one enantiomer often being significantly more potent or having a different biological effect than the other.[7] Therefore, access to enantiomerically pure (>99% ee) 3-azidopyrrolidine is not a matter of convenience but a fundamental requirement for precise, structure-based drug design and the development of safe, effective therapeutics.
This guide provides an in-depth overview of the commercial landscape for enantiopure 3-azidopyrrolidine salts, discusses the critical aspects of their synthesis and quality control, and outlines their strategic application in drug discovery workflows.
The Commercial Landscape: Sourcing Enantiopure 3-Azidopyrrolidine Salts
A reliable supply of chiral building blocks is paramount for any research program. Enantiopure 3-azidopyrrolidine is available from several specialized chemical suppliers, typically as a salt to improve its stability and handling characteristics.
Key Commercial Suppliers
Researchers have access to a range of vendors for sourcing these critical reagents. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and available salt form.
Table 1: Representative Commercial Suppliers of Enantiopure 3-Azidopyrrolidine Salts
| Supplier | Available Enantiomers | Common Salt Forms | Notes |
| Sigma-Aldrich (Merck) | (R) and (S) | Hydrochloride (HCl) | Global distribution, extensive documentation (CoA, SDS). |
| Combi-Blocks | (R) and (S) | Hydrochloride (HCl), Boc-protected | Wide variety of derivatives and protected forms. |
| Enamine | (R) and (S) | Hydrochloride (HCl) | Large stock, suitable for high-throughput screening libraries. |
| Fluorochem | (R) and (S) | Hydrochloride (HCl) | Specialist in fine chemicals and intermediates.[8] |
| BOC Sciences | (R) and (S) | Hydrochloride (HCl) | Offers related proline derivatives and custom synthesis.[9] |
This table is representative and not exhaustive. Researchers should always verify stock and specifications directly with the supplier.
The Critical Role of the Salt Form
The choice of salt is a key practical consideration. While the free base form of 3-azidopyrrolidine exists, it is less common commercially due to its lower stability and more challenging handling properties. Salts offer significant advantages.
Table 2: Comparison of Common 3-Azidopyrrolidine Salt Forms
| Salt Form | Key Characteristics | Field-Proven Insights |
| Hydrochloride (HCl) | Crystalline solid, good thermal stability, soluble in polar protic solvents (e.g., water, methanol). | The Industry Standard: HCl salts are generally the most common and preferred form. Their crystallinity makes them easy to weigh accurately and store long-term. The primary amine is protonated, rendering it non-nucleophilic, which prevents side reactions during storage or subsequent functionalization of the azide.[10] |
| Trifluoroacetate (TFA) | Often results from purification by reverse-phase HPLC. Can be hygroscopic and is a stronger acid salt. | Purification Artifact: TFA salts are typically avoided unless they are the direct, unchangeable output of a purification process. The residual TFA can be detrimental to downstream reactions, particularly those involving acid-sensitive groups or catalysts. Neutralization and salt exchange are often required. |
| Free Base | Oily or low-melting solid, potentially less stable, soluble in a wider range of organic solvents. | Handle with Care: The free base is more reactive and should be handled under an inert atmosphere. It is primarily generated in situ from a salt form just before use in a reaction by treatment with a suitable base (e.g., NaHCO₃, Et₃N). |
Synthesis and Quality Control: A Look Behind the Curtain
Understanding the synthesis of these building blocks is crucial for appreciating potential impurities and for designing robust quality control (QC) procedures. The most reliable synthetic route involves the stereospecific conversion of an enantiopure precursor, which locks in the desired chirality from the start.
Dominant Synthetic Strategy: Stereospecific Conversion
The most common and efficient method for preparing enantiopure 3-azidopyrrolidine begins with commercially available and relatively inexpensive (R)- or (S)-3-hydroxypyrrolidine.[11] The synthesis proceeds via a two-step sequence that inverts the stereocenter, a classic Sₙ2 pathway.
Caption: A typical synthetic workflow for enantiopure 3-azidopyrrolidine.
Causality Explained:
-
N-Protection: The secondary amine of the starting material is protected (e.g., as a Boc-carbamate) to prevent it from interfering with the subsequent steps.
-
Hydroxyl Activation: The hydroxyl group is a poor leaving group. It must be converted into a good one, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). This is a critical activation step.
-
Azide Displacement: Sodium azide (NaN₃) is used as the nucleophile. It attacks the carbon bearing the mesylate/tosylate group from the side opposite the leaving group. This Sₙ2 reaction proceeds with a complete inversion of stereochemistry, reliably converting an (R)-alcohol into an (S)-azide.[12]
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with HCl or TFA) to yield the final desired salt.
Self-Validating QC: Verifying Enantiomeric Purity
While suppliers provide a Certificate of Analysis (CoA), it is best practice to independently verify the enantiomeric excess (ee%) of the material, especially for cGMP applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee%) Determination
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H are excellent starting points.[13] These CSPs create a chiral environment that allows for differential interaction with the two enantiomers.[14][15][16]
-
Sample Preparation:
-
Accurately weigh ~1 mg of the 3-azidopyrrolidine salt.
-
Dissolve in 1 mL of the mobile phase or a compatible solvent.
-
To validate the method, prepare a "racemic" standard by mixing a small amount of the (R) and (S) enantiomers to ensure the system can separate both peaks.
-
-
Chromatographic Conditions (Typical):
-
Mobile Phase: An isocratic mixture of a non-polar solvent with an alcohol modifier. A common starting point is n-Hexane:Isopropanol (90:10 v/v).
-
Additive: To improve peak shape for amines, a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1-0.5%) is often added to the mobile phase.[13]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Temperature: 20-25°C.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) as the pyrrolidine ring has a weak chromophore.
-
-
Data Analysis:
-
Inject the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of interest. A successful, enantiopure sample will show a single, large peak at the retention time of the desired enantiomer, with the peak for the undesired enantiomer being very small or absent.
-
Calculate the enantiomeric excess using the peak areas (A): ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
A material with >99% ee is considered enantiopure for most drug discovery applications.
Applications in Drug Discovery: A Versatile Click Chemistry Hub
The primary utility of enantiopure 3-azidopyrrolidine lies in its application as a versatile building block for constructing more complex molecules via click chemistry.
Sources
- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs | Tokyo University of Science [tus.ac.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. azido proline suppliers USA [americanchemicalsuppliers.com]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid. A constrained mimic of the peptide backbone geometry and heteroatomic side-chain functionality of the ala-lys dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Methodological & Application
Application Note: Synthesis of 1,2,3-Triazoles from 3-Azidopyrrolidine Scaffolds via CuAAC
Abstract & Strategic Significance
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Glycopyrrolate, Captopril). Functionalizing this ring at the 3-position with a 1,2,3-triazole moiety via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a powerful route to bioisosteres of amides and esters. This transformation creates rigid linkers that improve metabolic stability and dipole interactions within active sites.
This application note provides a rigorous, safety-validated protocol for coupling 3-azidopyrrolidines with terminal alkynes. Unlike generic "click" protocols, this guide addresses the specific chelation challenges posed by the pyrrolidine nitrogen and the safety handling of low-molecular-weight azides.
Critical Safety Assessment: The "Rule of Six"
Working with small organic azides requires strict adherence to safety ratios to prevent explosive decomposition.
The C/N Ratio Analysis
The stability of an organic azide is roughly determined by the ratio of carbon (and oxygen) atoms to nitrogen atoms.[1][2][3]
| Compound | Formula | Ratio | Risk Level | Handling Protocol |
| 3-Azidopyrrolidine (Free Base) | C | 1.0 | HIGH | Do Not Isolate. Generate in situ only. |
| N-Boc-3-Azidopyrrolidine | C | 2.75 | MODERATE | Safe to isolate < 10g. Store cold. |
Directive: This protocol utilizes N-Boc-3-azidopyrrolidine as the standard starting material. The N-protecting group serves two purposes: it increases the C/N ratio to safer levels and prevents the secondary amine from chelating the Copper(I) catalyst, which would otherwise stall the catalytic cycle.
Mechanistic Insight
Understanding the catalytic cycle is essential for troubleshooting. The reaction does not proceed via a concerted thermal [3+2] cycloaddition (which requires high heat and yields mixtures). Instead, it follows a stepwise organometallic pathway.
The Cu(I) Catalytic Cycle[4][5]
-
Activation: Cu(I) coordinates the terminal alkyne to lower the pKa of the C-H bond (~25), allowing deprotonation and formation of a Copper(I) Acetylide .
-
Coordination: The organic azide coordinates to the copper center via the proximal nitrogen.
-
Cyclization: Nucleophilic attack of the acetylide carbon onto the distal azide nitrogen forms a strained Metallacycle .
-
Ring Contraction & Protonolysis: The ring contracts to the triazole, followed by protonation to release the product and regenerate the catalyst.
Figure 1: The stepwise catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol A: Aqueous Conditions (The "Gold Standard")
Best for: Initial screening, polar substrates, and high-throughput library synthesis. Chemistry: In situ reduction of Cu(II) to Cu(I) using Sodium Ascorbate prevents oxidation and homocoupling of alkynes.
Reagents:
-
Substrate A: N-Boc-3-azidopyrrolidine (1.0 equiv)
-
Substrate B: Terminal Alkyne (1.0 - 1.1 equiv)
-
Catalyst: CuSO
· 5H O (5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)[4]
Step-by-Step Methodology:
-
Solvent Prep: Prepare a 1:1 mixture of t-BuOH and water.[4] (Note: t-BuOH is used because it dissolves organic substrates yet remains miscible with water to solubilize the copper salts).
-
Substrate Dissolution: In a round-bottom flask, dissolve the Alkyne and Azide in the solvent mixture (approx. 0.2 M concentration).
-
Catalyst Addition:
-
Add CuSO
solution (dissolved in minimal water). -
Immediately add Sodium Ascorbate solution (freshly prepared in water). The solution should turn from light blue to a murky orange/yellow, indicating the formation of Cu(I).
-
-
Reaction: Stir vigorously at room temperature (RT) for 4–16 hours.
-
Checkpoint: TLC usually shows complete consumption of the azide.
-
-
Work-up:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with 5% NH
OH or saturated NH Cl (to sequester copper). -
Dry over Na
SO , filter, and concentrate.
-
Protocol B: Organic Conditions (Lipophilic Substrates)
Best for: Highly non-polar alkynes that precipitate in aqueous media.
Reagents:
-
Catalyst: CuI (Copper(I) Iodide) (5 mol%)
-
Ligand/Base: DIPEA (Diisopropylethylamine) or TBTA (1 mol% - optional but recommended for rate acceleration)
-
Solvent: DCM, THF, or DMF.
Methodology:
-
Dissolve Alkyne and Azide in dry DCM (0.2 M).
-
Add DIPEA (2.0 equiv).
-
Purge the headspace with Nitrogen (Cu(I) is unstable to oxidation in organic solvents without ascorbate).
- atmosphere.
-
Quench: Wash with saturated aqueous NH
Cl to remove copper.
Post-Reaction Workflow & Copper Scavenging
For pharmaceutical applications, residual copper must be < 10 ppm. Standard extraction is often insufficient.
Figure 2: Purification workflow emphasizing the critical copper scavenging step.
Scavenging Options:
-
Ammonium Chloride Wash: Wash organic layer 2x with sat. NH
Cl. The aqueous layer will turn blue (Cu amine complex). -
EDTA Wash: For stubborn copper traces, wash with 0.1 M EDTA (pH 7.4).
-
Solid Phase Extraction: Pass the crude mixture through a small pad of silica or a commercial Cu-scavenging resin (e.g., QuadraPure™ TU).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Reaction turns green/black | Oxidation of Cu(I) to Cu(II) or formation of Cu-acetylide polymers. | Add more Sodium Ascorbate (5 mol%). Ensure headspace is inert if using Protocol B. |
| Low Conversion (<50%) | Catalyst poisoning (likely by the pyrrolidine amine if deprotected). | Ensure N-Boc protection is intact. If using free amine, increase Cu loading to 10-20 mol% and use excess ligand (TBTA). |
| Precipitation | Product is insoluble in t-BuOH/H2O. | This is good! Filter the solid, wash with water, and dry. No extraction needed. |
| Explosive/Rapid Gas Evolution | Azide decomposition.[3] | STOP. You likely used a low C/N ratio azide or overheated. Cool immediately. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
Sources
Application Note: 3-Azidopyrrolidine (3-AzPro) as a Dual-Function Proline Surrogate in Peptide Synthesis
This Application Note is designed for researchers utilizing 3-Azidopyrrolidine derivatives (specifically 3-Azidoproline , hereafter 3-AzPro ) to engineer peptide conformation or enable bioorthogonal ligation.
Executive Summary
Proline is a unique proteinogenic amino acid due to its secondary amine structure, which restricts backbone conformation (
Unlike the more common 4-azidoproline (4-AzPro), substitution at the 3-position introduces distinct steric interactions with the preceding residue (
Mechanistic Insight: The 3-Azido Advantage
Stereoelectronic Tuning & Ring Puckering
The pyrrolidine ring of proline exists in dynamic equilibrium between two puckered conformations:
-
Proline: Flexible, slight preference for
-endo in many contexts. -
4-AzPro: The electron-withdrawing azide at C4 strongly biases the pucker based on stereochemistry (4R vs 4S), largely mimicking 4-hydroxyproline.
-
3-AzPro: The substituent at C3 is closer to the backbone
and . This creates a unique steric environment that can:-
Restrict
rotation: Locking side-chain orientation. -
Influence cis/trans ratio: Steric clash with the preceding carbonyl oxygen can destabilize the cis isomer, often increasing the trans population relative to unsubstituted proline.
-
Bioorthogonal Utility
The azide group (
Protocol: Solid Phase Peptide Synthesis (SPPS) Integration
Materials & Reagents[2][3]
-
Building Block: Fmoc-(3S)-Azidoproline-OH (or (3R) isomer depending on design).
-
Resin: Rink Amide or Wang resin (standard loading 0.3–0.6 mmol/g).
-
Coupling Reagents: HATU/HOAt (preferred for hindered secondary amines) or DIC/Oxyma.
-
Cleavage Cocktail: CRITICAL: TFA, Triisopropylsilane (TIS), Water. DO NOT USE EDT (Ethanedithiol).
Coupling Efficiency
Coupling to a secondary amine (like the N-terminus of a growing Proline chain) is difficult.[2] Coupling of the 3-AzPro is also sterically demanding.
Recommended Coupling Cycle:
-
Pre-activation: 3 eq Fmoc-3-AzPro + 2.9 eq HATU + 6 eq DIPEA in DMF. Activate for 30 seconds.
-
Coupling: Add to resin. Reaction time: 2 hours (double coupling recommended).
-
Monitoring: Chloranil test (ninhydrin is ineffective for secondary amines).
The "No-Thiol" Cleavage Rule
Standard cleavage cocktails often contain thiols (EDT, DTT) to scavenge carbocations. Thiols reduce azides to amines via a mechanism similar to the Staudinger reduction.
Safe Cleavage Cocktail (Cocktail K-modified):
-
Trifluoroacetic acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water (
): 2.5%
Reaction Time: 2–3 hours at room temperature.
Workflow Visualization
Caption: Figure 1. SPPS workflow for Azidoproline incorporation. Note the critical exclusion of thiols during cleavage.
Protocol: Post-Synthetic Functionalization (CuAAC)
Once the peptide containing 3-AzPro is synthesized and purified, it can be functionalized. This protocol describes a solution-phase "Click" reaction.
Reagents[3]
-
Peptide: 3-AzPro-containing peptide (1 mM final conc).
-
Alkyne: Fluorophore or drug with terminal alkyne (1.5–2 eq).
-
Catalyst:
(pre-complexed). -
Reductant: Sodium Ascorbate.
-
Ligand: THPTA or TBTA (Stabilizes Cu(I) and prevents oxidation/precipitation).
Step-by-Step Procedure
-
Dissolution: Dissolve peptide in water/tBuOH (1:1) or DMSO/Water depending on solubility. Degas buffer with
for 10 mins. -
Complex Formation: In a separate tube, mix
(1 eq relative to peptide) with THPTA ligand (5 eq). The solution should remain clear blue/teal. -
Reaction Assembly: Add Alkyne to peptide solution. Add Cu-THPTA complex.
-
Initiation: Add Sodium Ascorbate (10 eq, fresh stock).
-
Incubation: Stir at Room Temp for 1–4 hours under inert atmosphere (
). -
Quenching: Add EDTA (50 mM) to chelate copper.
-
Purification: HPLC (C18 column). The triazole product will typically have a different retention time than the starting azide.
Reaction Pathway[5]
Caption: Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway for functionalizing 3-AzPro peptides.
Data Summary & Troubleshooting
Comparison of Proline Surrogates
| Feature | Proline (Pro) | 4-Azidoproline (4-AzPro) | 3-Azidoproline (3-AzPro) |
| Ring Pucker | Flexible ( | Strongly biased (Stereochem dep.) | Biased by steric clash with backbone |
| Steric Bulk | Low | Distant from backbone | High (Proximal to backbone) |
| Cis/Trans Ratio | ~10-30% cis (solvent dep.) | Tunable via 4-substituent | Generally favors trans due to steric clash |
| Bioorthogonal? | No | Yes | Yes |
| Coupling Difficulty | Moderate | Moderate | High (requires HATU/HOAt) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mass Spec: M-26 peak | Azide reduction to Amine ( | Check cleavage cocktail. Remove EDT/DTT. Use TIS/Water only. |
| Incomplete Coupling | Steric hindrance at N-terminus | Use HATU at 50°C (microwave) or double couple. Verify with Chloranil. |
| Precipitation during Click | Cu(I) disproportionation | Increase THPTA ligand ratio (5:1 to Cu). Add 10-20% DMSO. |
| Low Yield (Click) | Oxygen inhibition | Thoroughly degas solvents with Argon/Nitrogen before adding Ascorbate. |
References
-
Conformational Effects of 3-Substituted Prolines
-
Azide Stability in SPPS
-
Click Chemistry on Peptides
- Title: "Peptide Conjug
- Source:Molecules (NIH/PMC)
-
URL:[Link]
-
Aza-Proline in Collagen
- General Fmoc-Azide Synthesis: Title: "Efficient Synthesis of Fmoc-Protected Azido Amino Acids" Source:Synlett (Thieme Connect)
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of a miniprotein fold by an unpuckered proline surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Staudinger Reduction of 3-Azidopyrrolidine to 3-Aminopyrrolidine
Abstract
The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core motif in broad-spectrum antibiotics (e.g., fluoroquinolones), antiviral agents, and GPCR ligands. While catalytic hydrogenation is a common reduction method, it often lacks chemoselectivity in the presence of other reducible groups (alkenes, halogens, benzyl ethers). The Staudinger reduction offers a highly chemoselective, mild alternative. This application note details an optimized protocol for the reduction of N-Boc-3-azidopyrrolidine to N-Boc-3-aminopyrrolidine. It features a critical "self-cleaning" workup strategy designed to eliminate the persistent byproduct, triphenylphosphine oxide (
Introduction & Mechanistic Insight
Why Staudinger?
The Staudinger reduction utilizes trivalent phosphorus (typically triphenylphosphine,
Reaction Mechanism
The reaction proceeds in two distinct phases:[2][3]
-
Formation of the Iminophosphorane: The nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a phosphazide intermediate.[4] This rapidly collapses via a four-membered transition state to expel nitrogen gas (
) and form an iminophosphorane (aza-ylide).[4] -
Hydrolysis: In the presence of water, the iminophosphorane undergoes hydrolysis to yield the primary amine and the thermodynamically stable triphenylphosphine oxide (
).
Figure 1: Mechanistic pathway of the Staudinger reduction demonstrating the expulsion of nitrogen and the formation of the amine.[5]
Safety Considerations
-
Azide Hazards: While organic azides with a
ratio < 3 are potentially explosive, N-Boc-3-azidopyrrolidine ( ) has a ratio of 2.25, placing it in a "warning" category. However, the Boc group adds significant stability. Always perform reactions behind a blast shield. -
Nitrogen Evolution: The reaction releases stoichiometric
gas. Ensure the reaction vessel is vented (e.g., via a needle to an oil bubbler) to prevent pressure buildup. -
Toxicity: Pyrrolidine derivatives can be skin irritants.[6]
and its oxide are mild irritants. Wear standard PPE (gloves, goggles, lab coat).
Materials & Equipment
| Component | Specification | Role |
| Substrate | N-Boc-3-azidopyrrolidine | Starting Material |
| Reagent | Triphenylphosphine ( | Reducing Agent |
| Solvent | Tetrahydrofuran (THF), HPLC Grade | Reaction Medium |
| Additive | Deionized Water ( | Hydrolysis Agent |
| Acid | 1M Hydrochloric Acid ( | Purification (Extraction) |
| Base | 1M Sodium Hydroxide ( | Purification (Neutralization) |
| Solvent | Dichloromethane ( | Extraction Solvent |
Experimental Protocol
Reaction Setup
Scale: 1.0 gram (approx. 4.7 mmol) of N-Boc-3-azidopyrrolidine.
-
Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-Boc-3-azidopyrrolidine (1.0 g, 4.71 mmol, 1.0 equiv) in THF (15 mL).
-
Addition: Add Triphenylphosphine (
) (1.48 g, 5.65 mmol, 1.2 equiv) in a single portion at room temperature ( ).-
Note: Gas evolution (
) typically begins within minutes.
-
-
Ligation: Stir the mixture at room temperature for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexane) until the starting azide is fully consumed and the iminophosphorane intermediate is formed (often a more polar spot).
-
Hydrolysis: Add Deionized Water (1.0 mL, ~12 equiv) to the reaction mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to
for 3–4 hours.-
Checkpoint: Hydrolysis is complete when the iminophosphorane intermediate disappears.
-
The "Self-Cleaning" Workup (Acid-Base Extraction)
The major challenge in Staudinger reductions is removing Triphenylphosphine Oxide (
Figure 2: Purification workflow utilizing pH-switching to isolate the amine product from neutral byproducts.
Protocol Steps:
-
Concentration: Remove the THF under reduced pressure (rotary evaporator).
-
Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc, 20 mL).
-
Acid Extraction: Extract the organic layer with 1M
( ). -
Separation: Retain the aqueous layer. (Optional: Wash the aqueous layer once with 10 mL EtOAc to remove trace
). -
Basification: Cool the aqueous layer in an ice bath. Slowly add 1M (or higher conc.)
until the pH reaches 12–14.-
Observation: The solution may become cloudy as the free amine liberates.
-
-
Final Extraction: Extract the basic aqueous phase with Dichloromethane (
, ). -
Isolation: Combine the DCM layers, dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo.
Expected Results
-
Yield: >85% isolated yield is typical.
-
Purity: >95% by NMR.
-
Appearance: Colorless to pale yellow oil (which may solidify upon standing or cooling).
Analytical Validation
To confirm the transformation, compare spectral data against the starting material.
-
IR Spectroscopy:
-
Start: Strong azide stretch at
. -
Product: Disappearance of the
peak. Appearance of broad stretches at .
-
-
1H NMR (
):-
The methine proton at the C3 position (attached to the nitrogen) will shift upfield (lower ppm) compared to the azide precursor due to the shielding effect of the amine group relative to the azide.
-
Look for the exchangeable
protons (often a broad singlet around 1.5–2.0 ppm, concentration dependent).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Reaction | Insufficient water for hydrolysis. | Ensure at least 10 eq. of water is added.[4] Heat to |
| Low Yield | Product lost in aqueous layer during workup. | Amines are water-soluble. Saturate the aqueous layer with |
| TPPO Contamination | Inefficient phase separation. | Ensure the acid extraction pH is < 2. Perform an extra EtOAc wash of the acidic aqueous phase. |
| Viscous Emulsion | Filter the biphasic mixture through a small pad of Celite before separating layers. |
References
-
Staudinger, H.; Meyer, J. (1919).[2] "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine." Helvetica Chimica Acta, 2(1), 635–646.
-
Gololobov, Y. G.; Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353–1406.
-
Bates, R. W.; Sa-Ei, K. (2002). "The Staudinger Reaction."[2][5][4][8] Encyclopedia of Reagents for Organic Synthesis.
-
Scriven, E. F. V.; Turnbull, K. (1988). "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297–337.
-
Perkins, J. J., et al. (2014). "Practical Synthesis of 3-Aminopyrrolidine Derivatives." Organic Process Research & Development, 18(12), 1776–1785. (Validating acid-base workup strategies for pyrrolidines).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. N-Boc-3-azido-pyrrolidine 95% | CAS: 113451-52-8 | AChemBlock [achemblock.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Peptide Synthesis (SPPS) with Azidoproline Analogs
Introduction
The incorporation of azidoproline (AzPro) analogs into peptides has become a cornerstone technique for chemical biology. Beyond serving as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry), the azido group exerts profound stereoelectronic effects on the peptide backbone.
This guide addresses the specific challenges of working with (2S,4R)-4-azidoproline (trans-4-AzPro) and (2S,4S)-4-azidoproline (cis-4-AzPro) . Unlike standard amino acids, AzPro requires strict adherence to specific monitoring protocols (due to its secondary amine nature) and careful handling during cleavage to prevent azide reduction.
Key Applications
-
Structural Engineering: Modulation of polyproline II (PPII) helix stability via the gauche effect.
-
Bio-orthogonal Labeling: On-resin or in-solution "Click" conjugation with fluorophores or drugs.
-
IR Spectroscopy: The azide vibration (~2100 cm⁻¹) acts as a non-invasive environmental probe.
Stereoelectronic Selection Guide
Before synthesis, the correct diastereomer must be selected based on the desired structural outcome. The electronegative azide group induces a specific ring pucker (endo vs. exo) through the gauche effect, influencing the
The Gauche Effect & Ring Pucker[1][2]
-
Trans-4-AzPro ((2S, 4R)): The azide group prefers a pseudoaxial orientation, forcing the pyrrolidine ring into a C
-exo pucker. This pre-organizes the backbone torsion angles ( ), stabilizing Polyproline II (PPII) helices and collagen triple helices. -
Cis-4-AzPro ((2S, 4S)): The azide adopts a pseudoequatorial orientation, favoring a C
-endo pucker. This destabilizes PPII helices but can stabilize -turns or promote specific folded states in non-helical regions.
Decision Workflow
Figure 1: Decision tree for selecting Azidoproline stereoisomers based on desired backbone conformation.
SPPS Protocol: Coupling and Deprotection
Critical Causality: The Secondary Amine Problem
Proline and its analogs are secondary amines.[1][2][3][4] Standard colorimetric monitoring tests like the Kaiser Test (Ninhydrin) will FAIL (or give weak/confusing results) because they rely on primary amines to produce the characteristic Ruhemann’s purple.
Mandatory Requirement: You must use the Chloranil Test or Isatin Test to monitor coupling efficiency onto AzPro residues.[1][3]
Reagents
-
Resin: Rink Amide (for amides) or Wang (for acids).[5]
-
Coupling Reagents: DIC/Oxyma Pure (Preferred for low racemization) or HATU/DIEA.
-
Deprotection: 20% Piperidine in DMF.[5]
-
Monitoring: Acetaldehyde (2% in DMF) and p-Chloranil (2% in DMF).
Step-by-Step Workflow
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine/DMF (2 x 10 min).
-
Note: The azide moiety is stable to piperidine.
-
Wash with DMF (3x), DCM (3x), DMF (3x).
-
-
Coupling of Fmoc-AzPro-OH:
-
Activation: Dissolve Fmoc-AzPro-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for 2 minutes.
-
Reaction: Add to resin and shake for 60–120 minutes.
-
Why DIC/Oxyma? While HATU is powerful, the basic environment (DIEA) can sometimes promote base-catalyzed elimination or racemization in sensitive analogs. DIC/Oxyma is neutral and highly efficient.
-
-
Coupling ONTO the AzPro Residue (The Difficult Step):
-
Coupling the next amino acid onto the secondary amine of AzPro is sterically hindered.
-
Protocol: Use HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) . Double coupling (2 x 45 min) is highly recommended.
-
Monitoring (Chloranil Test):
-
Take a few resin beads.[3]
-
Add 1 drop 2% Acetaldehyde/DMF + 1 drop 2% p-Chloranil/DMF.
-
Wait 5 minutes.
-
Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling).
-
Colorless/Yellow Beads: Negative (Coupling complete).
-
-
Protocol: On-Resin Click Chemistry (CuAAC)
Performing the click reaction on solid phase prevents peptide aggregation and simplifies purification.
Safety & Chemistry Note
Copper (Cu) has a high affinity for the amide backbone and resin matrix. If not removed, the peptide will be contaminated, leading to oxidative degradation during cleavage. Extensive chelation washing is mandatory.
Reagents
-
Copper Source: CuI (Copper(I) Iodide) or CuSO₄ + Sodium Ascorbate.
-
Ligand: TBTA or THPTA (Stabilizes Cu(I) oxidation state).
-
Solvent: DMF or DMSO (degassed).
-
Chelator: 0.1M EDTA in water or Sodium Diethyldithiocarbamate.
Procedure
-
Preparation: Swell resin (approx 0.1 mmol scale) in degassed DMF.
-
Reaction Cocktail:
-
Alkyne (5 eq).
-
CuI (0.5 eq) OR CuSO₄ (1 eq) + Sodium Ascorbate (2 eq).
-
Ascorbic Acid (5 eq) - prevents oxidation.
-
Base: 2,6-Lutidine (10 eq) - promotes catalysis without damaging Fmoc.
-
-
Incubation: Add cocktail to resin. Sparge with Nitrogen for 1 min. Cap and shake for 6–16 hours at RT.
-
Washing (The "Copper Strip"):
Cleavage and Isolation
Chemical Compatibility[9]
-
Azide Stability: The azide group is stable to TFA.
-
Reduction Risk: DO NOT use DTT (Dithiothreitol) or strong phosphines in the cleavage cocktail or subsequent workup. These will reduce the azide (
) to an amine ( ).
Cleavage Cocktail
For a standard peptide (no Cys/Met):
Time: 2–3 hours. Precipitation: Cold Diethyl Ether.
Data Summary & Troubleshooting
Comparative Stability Data
| Parameter | (2S, 4R)-AzPro (Trans) | (2S, 4S)-AzPro (Cis) | Proline (Control) |
| Ring Pucker | C | C | Fluxional |
| Collagen Stability ( | Increases (Hyperstable) | Decreases (Destabilizing) | Baseline |
| Kaiser Test Response | False Negative (Red/Brown) | False Negative (Red/Brown) | Red/Brown |
| Chloranil Test Response | Positive (Blue) | Positive (Blue) | Blue |
Troubleshooting Guide
-
Problem: Incomplete coupling onto AzPro.
-
Solution: Switch to HATU/HOAt at 50°C (microwave assisted, max 25W) for 15 mins.
-
-
Problem: Azide peak missing in MS (Mass -26 Da observed).
-
Cause: Reduction to amine.[4]
-
Fix: Check if DTT was used in LCMS buffers or if resin contained residual thiols. Ensure fresh Ascorbate was used in Click step (excess oxidized ascorbate can sometimes lead to side reactions).
-
Workflow Visualization
Figure 2: Complete workflow for SPPS with Azidoproline, including the critical Chloranil monitoring and Copper removal steps.
References
-
Stereoelectronic Effects in Collagen: Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001).[8] Conformational Stability of Collagen Relies on a Stereoelectronic Effect.[8][9] Journal of the American Chemical Society. [Link]
-
Azidoproline Synthesis and Application: Kümin, M., Sonntag, L. S., & Wennemers, H. (2007). Azidoproline containing helices: stabilization of the polyproline II structure by a stereoelectronic effect. Journal of the American Chemical Society. [Link]
-
On-Resin Click Chemistry Protocols: Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[6][10][11] Chemical Reviews. [Link]
-
Monitoring Secondary Amines (Chloranil Test): Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. [Link]
-
Handling of Azides in SPPS: Danish, A. et al. (2016). Solid-phase synthesis of azidopeptides and their application in click chemistry. Tetrahedron Letters. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. raineslab.com [raineslab.com]
- 10. researchgate.net [researchgate.net]
- 11. On resin click-chemistry-mediated synthesis of novel enkephalin analogues with potent anti-nociceptive activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination Pathways Involving 3-Azidopyrrolidine Intermediates
Abstract: This technical guide provides an in-depth exploration of reductive amination pathways utilizing 3-azidopyrrolidine as a key intermediate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an azide at the 3-position offers a versatile handle for further functionalization, primarily through its conversion to an amine. This document details the strategic considerations and provides robust protocols for the N-alkylation of 3-azidopyrrolidine via reductive amination and its subsequent conversion to a primary amine through a Staudinger reduction. These methodologies are presented with a focus on mechanistic understanding and practical execution for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of 3-Azidopyrrolidine
The pyrrolidine ring is a cornerstone in the design of a vast array of biologically active molecules and pharmaceuticals.[1] Its saturated, five-membered heterocyclic structure allows for the precise spatial arrangement of substituents, making it an ideal scaffold for probing interactions with biological targets. The incorporation of a 3-amino group on the pyrrolidine ring is a common strategy to introduce a key pharmacophoric element or a point for further chemical elaboration.
3-Azidopyrrolidine serves as a stable and versatile precursor to 3-aminopyrrolidine. The azide group is relatively unreactive under a range of common synthetic transformations, acting as a "masked" amine.[2] This allows for the modification of other parts of the molecule before the final unveiling of the primary amine. Reductive amination stands out as a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from aldehydes and ketones.[3] This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods.[4]
This guide focuses on a two-stage synthetic pathway:
-
Reductive Amination: The N-alkylation of 3-azidopyrrolidine with a carbonyl compound to form an N-substituted-3-azidopyrrolidine.
-
Staudinger Reduction: The selective reduction of the azide functionality in the N-substituted product to yield the corresponding 3-aminopyrrolidine derivative.
We will delve into the mechanistic underpinnings of these reactions and provide detailed, validated protocols for their execution.
Mechanistic Considerations: A Tale of Two Reductions
Reductive Amination: The Iminium Ion Pathway
Reductive amination is a robust method for amine synthesis that proceeds through an imine or iminium ion intermediate.[3] The reaction can be performed in a single pot by combining the carbonyl compound, the amine, and a selective reducing agent.[5]
The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound.[6] While several reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mild nature, high selectivity, and broad functional group tolerance. Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not release cyanide salts as byproducts.[4]
The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7] The presence of a weak acid, such as acetic acid, can catalyze the formation of the iminium ion, accelerating the reaction.[6]
A key consideration for the topic at hand is the compatibility of the azide functional group with NaBH(OAc)₃. While NaBH(OAc)₃ is a mild reducing agent, it is crucial to monitor the reaction to ensure the azide remains intact. Based on the high chemoselectivity of NaBH(OAc)₃ for iminium ions over other functional groups, the azide is expected to be stable under these conditions.
Staudinger Reduction: Unmasking the Amine
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines.[8] The reaction involves the treatment of the organic azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas.[9] Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct.[10]
This two-step process is highly chemoselective and tolerates a wide range of functional groups, making it an ideal method for the final deprotection of the "masked" amine in our 3-azidopyrrolidine intermediates.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the synthesis of N-substituted 3-aminopyrrolidine derivatives, starting from 3-azidopyrrolidine.
Workflow 1: Reductive Amination of 3-Azidopyrrolidine
This workflow outlines the synthesis of an N-substituted 3-azidopyrrolidine from 3-azidopyrrolidine and a model aldehyde, benzaldehyde, using sodium triacetoxyborohydride.
Protocol 1: Synthesis of N-benzyl-3-azidopyrrolidine
This protocol is a representative procedure and may require optimization for different carbonyl substrates.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density |
| 3-Azidopyrrolidine (free base) | C₄H₈N₄ | 112.14 | - |
| Benzaldehyde | C₇H₆O | 106.12 | 1.044 g/mL |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | - |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 1.33 g/mL |
| Acetic Acid (optional) | C₂H₄O₂ | 60.05 | 1.05 g/mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. soln. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Procedure:
-
To a solution of 3-azidopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added at this stage.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-azidopyrrolidine.
Self-Validation and Characterization:
-
TLC Analysis: Monitor the reaction progress using a suitable eluent system (e.g., ethyl acetate/hexanes). The product should have a different Rf value than the starting materials.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the product. Expect to see signals corresponding to the benzyl group and the pyrrolidine ring.
-
FT-IR Spectroscopy: The presence of the azide group can be confirmed by a characteristic strong absorption band around 2100 cm⁻¹.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
Workflow 2: Staudinger Reduction of N-benzyl-3-azidopyrrolidine
This workflow details the conversion of the azide to a primary amine using triphenylphosphine followed by hydrolysis.
Protocol 2: Synthesis of N-benzylpyrrolidin-3-amine
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density |
| N-benzyl-3-azidopyrrolidine | C₁₁H₁₄N₄ | 202.26 | - |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 g/mL |
| Water | H₂O | 18.02 | 1.00 g/mL |
Procedure:
-
To a solution of N-benzyl-3-azidopyrrolidine (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v, 0.1 M), add triphenylphosphine (1.1 eq).
-
Heat the reaction mixture to reflux. The evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC or LC-MS until the starting azide is completely consumed. Reaction times can range from 2 to 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
The crude product can be purified by an appropriate method such as acid-base extraction to separate the amine product from the triphenylphosphine oxide byproduct, followed by column chromatography or crystallization.
Self-Validation and Characterization:
-
TLC Analysis: The amine product will have a significantly different polarity and Rf value compared to the starting azide.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the product, noting the disappearance of the signals associated with the carbon bearing the azide and the appearance of signals for the carbon bearing the amine. The NH₂ protons may appear as a broad singlet.
-
FT-IR Spectroscopy: The strong azide peak around 2100 cm⁻¹ should be absent in the product spectrum. The appearance of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the formation of the amine.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Conclusion
The reductive amination of 3-azidopyrrolidine provides a reliable and versatile method for the synthesis of a wide range of N-substituted 3-azidopyrrolidine intermediates. The use of sodium triacetoxyborohydride ensures mild reaction conditions and high chemoselectivity, preserving the azide functionality for subsequent transformations. The Staudinger reduction offers a robust and clean method for the final conversion of the azide to the corresponding primary amine. Together, these protocols provide a powerful synthetic platform for the development of novel pyrrolidine-based compounds for applications in drug discovery and beyond.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635–646. [Link]
-
Gololobov, Y. G., Zhmurova, I. N., & Kasukhin, L. F. (1980). Sixty years of the Staudinger reaction. Tetrahedron, 37(3), 437-472. [Link]
-
The University of Sheffield. (n.d.). Reductive Amination. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1191-1203. [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from [Link]
-
Ignatovich, J., Gusak, K., Kovalyov, V., Kozlov, N., & Koroleva, E. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Arkivoc, 2008(9), 42-51. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chen, Y., et al. (2018). The one-pot nonhydrolysis Staudinger reaction and Staudinger or SPAAC ligation. Organic & Biomolecular Chemistry, 16(33), 6067-6074. [Link]
-
Bednarski, P., et al. (2015). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 18(4), 5-12. [Link]
-
Holsinger, K. (2011). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Retrieved from [Link]
-
Quigley, C. (2019). Staudinger Reduction. Retrieved from [Link]
-
Bednarski, P., et al. (2013). Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. Journal of Al-Nahrain University, 16(2), 114-121. [Link]
-
Bednarski, P., et al. (2015). Origin of problems related to Staudinger reduction in carbopeptoid syntheses. Amino Acids, 47(10), 2185-2195. [Link]
-
Köhn, M., & Breinbauer, R. (2004). The Staudinger Ligation—A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106-3116. [Link]
-
Jiang, H., & Kater, M. A. (2006). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical Biochemistry, 355(1), 135-137. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
The Organic Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. organicreactions.org [organicreactions.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitution Reactions of 3-Azidopyrrolidine
Welcome to the technical support center for 3-azidopyrrolidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting guides, and offer expert insights to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of 3-azidopyrrolidine is resulting in low to no yield. What are the common causes?
A: Low yields in N-alkylation reactions with 3-azidopyrrolidine can often be attributed to several factors. Firstly, the secondary amine of the pyrrolidine ring can be sterically hindered, slowing down the reaction. Secondly, the choice of base and solvent is critical and can significantly impact the reaction's success.[1] Inadequate deprotonation of the amine or side reactions with the solvent can be detrimental. Lastly, the quality of the starting materials, including the 3-azidopyrrolidine and the alkylating agent, should be verified.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely culprits?
A: The formation of side products is a common issue. Over-alkylation, resulting in a quaternary ammonium salt, can occur if the reaction conditions are too harsh or if an excess of the alkylating agent is used.[2] Additionally, the azide functional group, while generally stable, can undergo undesired reactions under certain conditions, such as reduction or cycloaddition. Ring-opening of the pyrrolidine ring is also a possibility, particularly under acidic conditions or with certain nucleophiles.[3][4][5][6][7]
Q3: Is a protecting group necessary for the pyrrolidine nitrogen? If so, which one is recommended?
A: While direct N-alkylation is possible, protecting the pyrrolidine nitrogen can offer better control and lead to higher yields, especially in multi-step syntheses.[8][9][10][11][12] The choice of protecting group depends on the overall synthetic strategy. For many applications, the tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of reaction conditions and its straightforward removal with mild acid. Other common protecting groups for amines include benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc).[8]
Q4: What are the recommended storage and handling conditions for 3-azidopyrrolidine?
A: 3-Azidopyrrolidine should be handled with care due to the potential instability of the azide group, especially at elevated temperatures or in the presence of strong reducing or oxidizing agents. It is advisable to store it in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Always consult the material safety data sheet (MSDS) for specific handling and storage instructions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue in 3-azidopyrrolidine substitution reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
removing copper catalyst residues from azidopyrrolidine click products
Technical Support Center for Azidopyrrolidine Substrates
Current Status: Operational Topic: Copper Catalyst Removal from Nitrogen-Rich Scaffolds Audience: Medicinal Chemists, Process Chemists, CMC Leads
Introduction: The "Pyrrolidine Trap"
Welcome to the technical support center. You are likely here because your "click" reaction (CuAAC) worked perfectly, but your product is now holding onto the copper catalyst with tenacity.
The Core Problem: Azidopyrrolidines are not passive substrates. Upon cycloaddition, they form a 1,2,3-triazole linked to a pyrrolidine ring . This creates a bidentate or tridentate coordination pocket (the "chelating effect") that binds Cu(I) and Cu(II) species far more tightly than standard aliphatic substrates. Simple silica filtration often fails because the copper-product complex elutes intact.
This guide provides a tiered troubleshooting approach to break this chelation and reach ICH Q3D compliance (<300 µ g/day for parenteral routes).
Module 1: The Diagnostic Phase
Is my product actually contaminated?
Before initiating aggressive cleanup, confirm the presence of copper. Visual cues are unreliable at low concentrations (<100 ppm).
FAQ: Diagnostic Indicators
Q: My product looks white/colorless. Am I safe? A: No. While Cu(II) is blue/green, Cu(I) species are often colorless and diamagnetic. However, Cu(I) rapidly oxidizes to Cu(II) in air. A white solid that turns slightly green after 24 hours of air exposure is a classic sign of latent Cu(I) contamination.
Q: My NMR peaks are broad or missing. Is my product degrading?
A: Likely not. This is Paramagnetic Relaxation Enhancement . Residual Cu(II) (a
-
Test: Shake a small NMR sample with
/EDTA. If the peaks sharpen, the broadening is due to Copper, not degradation.
Q: What is the regulatory limit? A: Refer to ICH Q3D (R2) guidelines.
-
Oral: 3000 µ g/day
-
Parenteral: 300 µ g/day
-
Translation: For a 1g daily dose, you need <300 ppm (Oral) or <30 ppm (Parenteral).
Module 2: Aqueous Workup Protocols
The First Line of Defense: Breaking the Chelation
For pyrrolidine substrates, neutral water washes are ineffective. You must use Competitive Chelation or pH Manipulation .
Protocol A: The Ammonia/Ammonium Chloride Wash
Best for: Large scale, removing bulk Cu(II) (blue species).
Mechanism: Ammonia (
-
Dissolve crude reaction mixture in EtOAc or DCM (avoid ether; Cu salts can be soluble in ether).
-
Wash 1: 10%
(aq) saturated with .-
Observation: Aqueous layer turns deep blue.
-
-
Wash 2-3: Repeat until the aqueous layer is colorless.
-
Wash 4: Brine (to remove residual ammonia).
-
Dry:
and concentrate.
Protocol B: The EDTA Chelation (The "Gold Standard")
Best for: High-affinity ligands (like pyrrolidines) where ammonia fails.
Mechanism: EDTA (
-
Prepare Solution: 0.1 M
adjusted to pH 8–9 with NaOH. -
Agitation: Vigorously stir the organic phase with the EDTA solution for 30–60 minutes .
-
Why? Transfer of Cu from the organic-soluble product complex to the aqueous phase is kinetically slow due to the hydrophobic interface.
-
-
Separation: The aqueous layer will turn blue/green.
-
Repeat if necessary.
Module 3: Solid-Phase Scavenging
The Polishing Step: Reaching <10 ppm
When aqueous washes leave 50–100 ppm residual copper, solid-phase scavengers are required.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Affinity for Cu | Recommended For |
| SiliaMetS® Thiol | -SH (Thiol) | High | Cu(I) and Cu(II). Best general purpose. |
| SiliaMetS® TAAcOH | Triamine/Acid | Very High | Stubborn Amines. The acid protonates the pyrrolidine; the amine binds Cu. |
| Charcoal | Carbon | Low/Variable | Not recommended for click products (low selectivity). |
| Celite | Silica | Low | Only removes bulk precipitated salts. |
Protocol C: Resin Scavenging Workflow
-
Dissolve product in a solvent compatible with the resin (MeOH, THF, or EtOAc).
-
Add Resin: 4–5 equivalents relative to the estimated residual copper (not the product).
-
Rule of Thumb: If Cu content is unknown, add 10 wt% of resin relative to crude mass.
-
-
Temperature: Heat to 40–50°C.
-
Why? Heat increases the exchange rate of Cu from the pyrrolidine pocket to the resin pore.
-
-
Time: Stir for 4 hours (minimum) to overnight.
-
Filter: Use a 0.45 µm PTFE filter or a fritted funnel to remove the resin.
Module 4: Troubleshooting Matrix
Visualizing the "Pyrrolidine Trap" The diagram below illustrates why standard washes fail and how to force the equilibrium.
Caption: The "Pyrrolidine Trap" requires breaking the Cu-Ligand bond via competitive chelation (EDTA), adsorption (Resin), or protonation (Acid).
Troubleshooting Q&A
Issue: "I used EDTA, but my product is still green."
-
Root Cause: The pyrrolidine-triazole pocket might be binding Cu(II) tighter than EDTA at the interface, or the pH dropped.
-
Fix: Switch to CupriSorb™ or a Thiol-based resin . Alternatively, induce precipitation: Dissolve in minimal MeOH and add excess Ether (if product precipitates) or Water (if product is organic soluble) to force the salts to stay in the supernatant.
Issue: "The resin turned blue, but the solution is also still blue."
-
Root Cause: Saturation. You underestimated the amount of Copper.
-
Fix: Filter the saturated resin and treat with a fresh batch of resin. Scavenging is an equilibrium process; multiple passes are more effective than one massive batch.
Issue: "My product is water-soluble (polar pyrrolidine)."
-
Root Cause: You cannot use aqueous extraction.
-
Fix: Use C18 Reverse Phase SPE .
-
Acidify with 5% Formic Acid (protonates the pyrrolidine, releasing Cu).
-
Load onto C18.[5]
-
Wash with 1% Formic Acid/Water (elutes Cu salts).
-
Elute product with MeOH/Acetonitrile.
-
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Purification of Reaction Mixtures from Copper Catalyst using SiliaMetS Metal Scavengers. SiliCycle Application Notes. Link
-
Paramagnetic Relaxation Enhancement in NMR. Journal of Chemical Education, 2012. Link
-
Copper Removal in Click Chemistry. Organic Process Research & Development, 2018. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance of Silica Adsorbent Material for Removing Copper Ions From Produced Water - Neliti [neliti.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Nucleophilic Substitution on Pyrrolidine Rings
Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Nucleophilic substitution on pyrrolidine rings—specifically at the C3 or C4 positions—presents a unique set of solvatochromic and stereochemical challenges. Unlike simple alkyl chains, the pyrrolidine ring introduces ring strain, steric congestion, and a proximal nitrogen atom that can act as a nucleophile, base, or directing group.
This guide moves beyond standard textbook
Module 1: Solvent Selection & Reaction Kinetics
Q1: Why is my reaction on 3-bromopyrrolidine sluggish in ethanol, even with heating?
Diagnosis: You are likely experiencing anion solvation shielding .
Technical Explanation:
In protic solvents like ethanol or methanol, the solvent forms a hydrogen-bond "cage" around the nucleophile (anion). This solvation shell stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy (
The Fix: Switch to a Dipolar Aprotic Solvent . These solvents solvate cations (via their electron-rich oxygen/nitrogen centers) but leave the anionic nucleophile "naked" and highly reactive.
Recommended Solvent Systems:
| Solvent Class | Traditional (High Performance) | Green/Sustainable Alternatives | Why Use? |
|---|
| Dipolar Aprotic | DMF, NMP, DMSO | Cyrene™ ,
Key Insight: If you must use a protic solvent (e.g., for solubility reasons), consider a Finkelstein modification : Add 10-20 mol% NaI or KI. The iodide displaces the bromide to form a more reactive 3-iodopyrrolidine intermediate, which reacts faster even in suboptimal solvents.
Q2: We are under pressure to remove DMF and NMP from our workflows due to REACH restrictions. What are the viable replacements?
Diagnosis: You need Green Substitution without compromising reaction kinetics.
Technical Explanation: DMF and NMP are reproductive toxins. Direct replacements must match their high dielectric constants and ability to solubilize polar intermediates without the toxicity profile.
The Protocol:
-
Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose. It has a polarity similar to NMP but is non-toxic.[1] Note: Avoid using with strong bases (e.g., NaH, KOtBu) as it is not stable to high pH.
- -Valerolactone (GVL): Excellent stability and solvency.[1] Suitable for high-temperature displacements.
-
Cyclopentyl Methyl Ether (CPME): Unique hydrophobicity allows it to be used as both the reaction solvent and the extraction solvent, eliminating the need for solvent swapping during workup.
Visual Guide: Solvent Selection Decision Tree
Caption: Decision logic for selecting solvents based on basicity, regulatory requirements, and solubility profiles.
Module 2: Troubleshooting Reactivity & Stereochemistry
Q3: My reaction yields are low, and I'm seeing significant alkene byproducts. Why?
Diagnosis: Competition between
Technical Explanation: Secondary halides like 3-bromopyrrolidine are prone to elimination, especially when:
-
The nucleophile is also a strong base (e.g., methoxide, ethoxide).[2]
-
The reaction is heated in a polar aprotic solvent (DMF/DMSO).
-
The pyrrolidine nitrogen is electron-withdrawing (e.g., N-Boc or N-Cbz), which acidifies the
-protons, making elimination faster.
Corrective Actions:
-
Lower the Temperature:
is enthalpically favored over E2. Run the reaction at the lowest possible temperature (0°C to RT) for longer durations. -
Change the Base/Nucleophile: Use "soft" nucleophiles (azide, thiolate, cyanide) which favor substitution. If an oxygen nucleophile is required, use the cesium salt (Cs2CO3) rather than sodium/potassium hydrides. The "Cesium Effect" improves solubility and reactivity without being as basic.
-
Switch to Phase Transfer Catalysis (PTC): By keeping the bulk of the base in the aqueous phase and transferring only the active nucleophile into the organic phase (e.g., Toluene/Water), you reduce the "effective basicity" experienced by the substrate, often suppressing elimination.
Q4: I started with chiral (S)-3-iodopyrrolidine, but my product is nearly racemic. What happened?
Diagnosis: Unintended
Technical Explanation:
- Leakage: If you use a protic solvent or a Lewis acid catalyst, you may be stabilizing the carbocation intermediate. Once the carbocation forms, stereochemical information is lost (racemization).
-
Halide Exchange (Finkelstein Scrambling): If you add excess iodide (NaI) to accelerate the reaction, the iodide can displace the leaving group (
, inversion) and then be displaced again by the nucleophile ( , second inversion = net retention). If this equilibrium is not controlled, you get a mix.
The Fix:
-
Strict Aprotic Conditions: Ensure the solvent is anhydrous. Water promotes
. -
Leaving Group Selection: Switch to a Mesylate (OMs) or Tosylate (OTs) instead of a halide. These are excellent leaving groups that strictly follow
kinetics in aprotic solvents. -
Nitrogen Protection: Ensure the pyrrolidine nitrogen is protected with an electron-withdrawing group (Boc, Cbz). This destabilizes any potential carbocation at the C3 position (via inductive withdrawal), effectively shutting down the
pathway and forcing the reaction to proceed via (inversion).
Module 3: Workup & Purification (The "DMF Trap")
Q5: I used DMSO/DMF for the reaction, but I can't remove it. It ruins my column chromatography and NMR. How do I get it out?
Diagnosis: Inefficient Partition Coefficients .
Technical Explanation: DMF and DMSO are miscible with both water and organic solvents (DCM, EtOAc). Standard washes often fail to partition them fully into the aqueous layer, dragging them into your product.
Protocol: The LiCl Wash Method The "Gold Standard" for removing DMF/DMSO without distillation.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Ether (5x reaction volume). Do not use DCM yet.
-
The Wash: Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) aqueous solution .
-
Final Polish: Wash once with brine, dry over MgSO4, and concentrate.
Visual Guide: High-Boiling Solvent Removal Workflow
Caption: Optimized workup protocol for removing dipolar aprotic solvents using LiCl extraction.
References
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Removal of Reaction Solvent by Extractive Workup. University of Rochester / Organic Process Research. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. MDPI / ChemRxiv. Available at: [Link]
-
Phase Transfer Catalysis vs DMF. PTC Organics. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 7. researchgate.net [researchgate.net]
minimizing side reactions in azide reduction protocols
Technical Support Center: Azide Reduction Protocols
A Senior Application Scientist's Guide to Minimizing Side Reactions
The reduction of organic azides to primary amines is a cornerstone transformation in modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. While appearing straightforward, this reaction is fraught with potential pitfalls, where side reactions can compromise yield, purity, and even the viability of a synthetic route.
This guide is structured to move from strategic planning to tactical troubleshooting. We will first compare the primary reduction methodologies to inform your initial experimental design. Subsequently, we will address common problems in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you, the researcher, to anticipate and mitigate these challenges effectively.
Method Selection: A Comparative Overview
Choosing the appropriate reduction method from the outset is the most critical step in preventing side reactions. The three most common methods—Catalytic Hydrogenation, the Staudinger Reaction, and Metal Hydride Reduction—each possess a unique profile of reactivity and functional group compatibility.[1]
| Method | Primary Reagents | Key Advantages | Common Limitations & Side Reactions | Ideal For |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High yield, clean (byproduct is N₂), scalable.[1] | Lacks chemoselectivity; reduces alkenes, alkynes, nitro groups, and cleaves benzyl ethers (hydrogenolysis).[1][2] | Simple substrates without easily reducible functional groups; large-scale synthesis. |
| Staudinger Reduction | Phosphine (e.g., PPh₃), H₂O | Excellent chemoselectivity; tolerates most functional groups.[1] | Stoichiometric phosphine oxide byproduct can be difficult to remove; potential for Aza-Wittig reaction with carbonyls.[3] | Complex, multi-functionalized molecules where chemoselectivity is paramount. |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Powerful and fast reduction. | Poor chemoselectivity; reduces esters, amides, ketones, etc.[1][2] Requires stringent anhydrous conditions. | Substrates lacking any other reducible functional groups. |
Troubleshooting Guide: Catalytic Hydrogenation
Catalytic hydrogenation is prized for its efficiency, but its broad reactivity is a double-edged sword.
Q1: My reaction is reducing other functional groups (alkenes, alkynes, Cbz/benzyl ethers) in my molecule. How can I achieve selective azide reduction?
Answer: This is a classic chemoselectivity problem arising from the high activity of standard catalysts like Palladium on carbon (Pd/C).[4] The mechanism involves the adsorption of reducible groups onto the catalyst surface, where they react with activated hydrogen.
-
Causality: Pd/C is notoriously effective at hydrogenolysis, the cleavage of C-O, and C-N bonds, particularly at benzylic positions. It will also readily saturate double and triple bonds.[1]
-
Solutions:
-
Catalyst Modification: Switch to a more chemoselective catalyst. Rhodium on alumina (Rh/Al₂O₃) is known to reduce azides while preserving benzyl and benzyloxycarbonyl (Cbz) groups.[1]
-
Additive-Based Inhibition: The addition of inhibitors can selectively poison the catalyst surface to disfavor hydrogenolysis. Additives like ammonia, pyridine, or ammonium acetate have been shown to be effective inhibitors of benzyl ether cleavage during hydrogenation of other functional groups.
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene instead of H₂ gas. This often proceeds under milder conditions, which can improve selectivity.
-
Q2: The reaction is stalled or incomplete, even after several hours. What is the likely cause?
Answer: Incomplete hydrogenation is typically due to catalyst deactivation (poisoning) or inefficient hydrogen delivery.
-
Causality:
-
Catalyst Poisoning: Trace impurities, particularly sulfur (from thiols, thioethers) or phosphorus compounds, can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive. The starting material or solvent may be contaminated.
-
Poor H₂ Delivery: Inefficient stirring can lead to poor mixing of the three phases (solid catalyst, liquid solution, hydrogen gas), starving the catalyst of hydrogen. On a small scale, ensuring the H₂ balloon is properly affixed and that there are no leaks is crucial.
-
-
Solutions:
-
Purify Starting Materials: Ensure your azide and solvent are free from potential poisons. If sulfur is suspected, pre-treating the substrate with a scavenger may be necessary.
-
Increase Catalyst Loading: While not ideal, increasing the weight percentage of the catalyst can sometimes overcome minor poisoning issues.
-
Optimize Reaction Setup: Use a flask that allows for vigorous stirring to ensure good mass transfer of hydrogen. For reactions larger than a few millimoles, a Parr shaker or a similar hydrogenation apparatus that provides positive hydrogen pressure is recommended.
-
General Workflow for Catalytic Hydrogenation
Caption: Workflow for a typical catalytic hydrogenation of an azide.
Troubleshooting Guide: Staudinger Reduction
The Staudinger reduction's mildness makes it a go-to method for delicate substrates, but it is not without its own set of challenges, primarily related to its two-step mechanism.[5]
Q1: I'm observing a significant amount of an imine byproduct instead of the desired primary amine.
Answer: You are likely observing an Aza-Wittig reaction, a common side reaction in Staudinger protocols.[3]
-
Causality: The Staudinger reaction proceeds via an iminophosphorane (or aza-ylide) intermediate.[6] This intermediate is typically hydrolyzed by water to give the amine and phosphine oxide.[5] However, if a carbonyl compound (aldehyde or ketone) is present in the reaction mixture (either as an impurity in the starting material or as a functional group on the substrate itself), the iminophosphorane can react with it to form an imine and phosphine oxide.[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
Technical Support Center: 3-Azidopyrrolidine Solubilization & Handling
Topic: Resolving Solubility and Stability Issues of Free-Base 3-Azidopyrrolidine
Document ID: TS-AZP-004 | Version: 2.1 | Status: Active[1]
Critical Safety Directive: High-Energy Compound
STOP AND READ: Before addressing solubility, you must validate your safety protocols.
3-Azidopyrrolidine (
-
The Hazard: General safety standards for organic azides suggest a C/N ratio
3 is required for stability [1].[1][2] A ratio of 1 indicates a high-energy, potentially explosive compound .[1] -
Operational Rule: Do NOT concentrate the free base to dryness or distill it.[1][2] Always maintain it in solution (dilute) or as a stabilized salt form.[1]
-
Incompatibility: Avoid contact with strong acids (potential
formation, though less likely with alkyl azides, the thermal risk remains) and transition metals (copper/lead) which form explosive metal azides.[1]
Module 1: The Chemistry of Insolubility (Diagnostics)
Users often report that 3-Azidopyrrolidine free base "oils out" or forms a cloudy suspension in water.[1] This is rarely true insolubility; it is usually a pH-dependent phase separation or a chemical artifact .[1]
The Mechanism
Pyrrolidine is a strong base (
-
Estimated
of 3-Azidopyrrolidine: ~9.0 – 9.5.[1] -
The pH Trap: When you dissolve the free base in neutral water (pH 7), the amine's own basicity raises the solution pH. As the pH approaches the
(approx.[1] 9.5), the equilibrium shifts toward the unprotonated (neutral) form.[1] -
Result: The neutral free base is an oil that is less soluble than the charged salt, leading to phase separation ("oiling out").
Visualizing the Equilibrium
Module 2: Solubilization Protocols
Choose the protocol based on your downstream application.[1]
Protocol A: Aqueous Solubilization (In-Situ Salt Formation)
Best for: Biological assays, aqueous coupling reactions.[1]
The Goal: Shift the equilibrium 100% to the protonated cation.
-
Preparation: Suspend the limiting amount of 3-Azidopyrrolidine free base in water (it may look cloudy or oily).[1]
-
Titration: While stirring, add 1.05 equivalents of 1M Hydrochloric Acid (HCl) or Acetic Acid (AcOH) dropwise.
-
Note: Acetic acid creates a buffer system; HCl creates a stronger salt.[1]
-
-
Endpoint: The solution should turn optically clear as the pH drops below 7.0.
-
Verification: Check pH. Target pH 4.0–6.0 ensures stability and solubility.[1]
Protocol B: Organic Cosolvent System
Best for: Nucleophilic substitution reactions where the free amine is the active species.
The Goal: Solubilize the free base without protonating the nitrogen (which kills nucleophilicity).
Recommended Solvent Systems:
| Solvent | Solubility | Application Notes |
|---|---|---|
| DMSO | Miscible | Excellent for biological stock solutions.[1] Hard to remove. |
| Acetonitrile (MeCN) | Miscible | Good for chemical synthesis.[1] Easy to remove (volatile).[1] |
| Methanol/Ethanol | Miscible | Good general solvent.[1] Warning: Protophilic. |
| DCM/Chloroform | High | Standard for extraction.[1] Warning: Do NOT use with Sodium Azide.[1] |
Workflow:
-
Dissolve the free base in a minimal volume of DMSO or MeCN (make a 100 mM stock).[1]
-
Dilute this stock into your aqueous reaction buffer.
Module 3: The "White Crust" False Positive (Carbamate Formation)
Symptom: You dissolve the amine in water, it looks clear, but after 20 minutes, a white precipitate or cloudiness appears.[1]
Diagnosis: This is likely NOT the amine precipitating.[1] It is a reaction with atmospheric
Secondary amines (like pyrrolidine) react rapidly with
Prevention Workflow
Frequently Asked Questions (FAQ)
Q1: Can I sonicate the suspension to dissolve it? A: Use extreme caution. While sonication helps dissolution, 3-azidopyrrolidine is a high-energy azide.[1] Sonication adds heat and acoustic energy.[1] Do not sonicate concentrated oils. Only sonicate dilute aqueous suspensions (< 50 mM) for short bursts (5 seconds) on ice.
Q2: I need the free base for a reaction, but it keeps oiling out of my buffer. A: Your buffer pH is likely too high.[1] If your reaction allows, lower the pH to 7.[1]5. If you must work at pH 10+, you must add a cosolvent (e.g., 10% DMSO) or use a surfactant (e.g., 0.1% Tween-20) to emulsify the oil.[1]
Q3: Can I store the free base in water?
A: No. It will absorb
-
A dilute solution in DMSO (frozen at -20°C).
-
The HCl salt (solid or aqueous solution).[1]
Q4: Why does the solution turn yellow over time? A: Amines are prone to oxidation.[1] The yellowing indicates N-oxide formation or other oxidative degradation.[1] Always store under an inert atmosphere (Argon/Nitrogen).[1]
References
-
Bräse, S., et al. (2005).[1][2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][2] Angewandte Chemie International Edition, 44(33), 5188–5240.[1] [1]
-
Vaidya, P. D., & Kenig, E. Y. (2007).[1] CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies. Chemical Engineering & Technology, 30(11), 1467–1474.[1] [1]
-
PubChem Database. (n.d.).[1] Pyrrolidine (CID 31268).[1][3] National Center for Biotechnology Information.[1] [1]
-
University of California, Santa Cruz. (n.d.).[1] Azide Safety Guidelines. Environmental Health & Safety.
Sources
Validation & Comparative
Technical Guide: Spectroscopic Characterization & Monitoring of 3-Azidopyrrolidine
The following guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Azidopyrrolidine, specifically focusing on the diagnostic azide stretching frequency. This document is structured to serve as a practical manual for reaction monitoring and quality control in medicinal chemistry workflows.
Executive Summary: The "Click" Handle
3-Azidopyrrolidine is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and proteolysis targeting chimeras (PROTACs). Its utility lies in the pyrrolidine ring's ability to mimic proline's conformational rigidity while offering an azide (
For the synthetic chemist, the critical performance metric is not just the purity of the material, but the detectability of the azide functionality during reaction monitoring. This guide compares the infrared (IR) spectroscopic signature of 3-Azidopyrrolidine against alternative analytical methods, establishing IR as the superior modality for real-time kinetic monitoring.
The Characteristic Signature: Azide Asymmetric Stretch
The defining feature of 3-Azidopyrrolidine is the azide group attached to the secondary carbon at the C3 position.
The Physics of the Peak
The azide group exhibits a strong dipole change during vibration, resulting in an intense infrared absorption.
-
Vibrational Mode: Asymmetric Stretch (
).[1] -
Frequency Range:
. -
Intensity: Strong (
) to Very Strong ( ). -
Spectral Isolation: This peak appears in the "silent region" of the IR spectrum (
), where few other organic functional groups absorb.
3-Azidopyrrolidine Specifics
Unlike aromatic azides, which can show resonance-induced shifts, the aliphatic 3-Azidopyrrolidine displays a classic, sharp alkyl azide peak.
| Feature | Wavenumber ( | Description |
| Azide Stretch ( | 2100 | Diagnostic. Sharp, intense peak. |
| C-H Stretch (Aliphatic) | Standard alkyl stretches (pyrrolidine ring). | |
| Amine N-H (Free Base) | Weak/Medium broad band (if secondary amine is free). | |
| Amine Salt (HCl) | Broad, multiple bands overlapping C-H region. |
Critical Insight: The isolation of the
peak allows for quantitative monitoring of "click" reactions. As the azide converts to a triazole, this peak completely disappears, providing a binary "Go/No-Go" endpoint determination that is difficult to achieve with UV-Vis (which is dominated by the aromatic scaffold).
Comparative Analysis: IR vs. NMR vs. HPLC
When integrating 3-Azidopyrrolidine into a synthetic workflow, researchers must choose the optimal monitoring tool.
Comparison Matrix
| Feature | IR Spectroscopy | HPLC-UV/MS | |
| Primary Signal | Retention Time / Mass Ion | ||
| Speed | Real-time (< 1 min) | Slow (Sample prep required) | Medium (10-30 min run) |
| In-Situ Capable? | Yes (ReactIR/ATR) | No (Usually requires workup) | No |
| Quantification | Semi-Quantitative (Beer's Law) | Quantitative (Integration) | Quantitative (Area %) |
| Interference | Minimal (Silent Region) | High (Solvent/Scaffold overlap) | Medium (UV chromophores) |
Why IR Wins for Process Monitoring
While NMR is superior for structural elucidation (confirming the regiochemistry of the triazole product), it is inefficient for kinetic monitoring. The proton on the C3 carbon of 3-Azidopyrrolidine often overlaps with the solvent suppression region or other aliphatic protons in complex mixtures.
In contrast, the IR azide peak is binary . Its presence confirms the starting material; its disappearance confirms full conversion. This makes IR the "Gold Standard" for checking the completeness of azide reductions or cycloadditions.
Visualizing the Workflow
The following diagram illustrates the decision logic for using IR spectroscopy during the synthesis and utilization of 3-Azidopyrrolidine.
Figure 1: Logic flow for utilizing the characteristic IR signature of 3-Azidopyrrolidine to validate reagent quality and monitor reaction completion.
Experimental Protocol: Monitoring a CuAAC Reaction
Objective: Determine the endpoint of a "click" reaction between 3-Azidopyrrolidine and a terminal alkyne.
Materials
-
Analyte: Reaction mixture aliquot (approx.
). -
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Solvent: Dichloromethane (DCM) or Methanol (for background subtraction).
Step-by-Step Methodology
-
Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum of the pure reaction solvent (air background is insufficient for solution-phase monitoring).
-
T0 (Time Zero) Reference: Before adding the copper catalyst, place a drop of the reaction mixture on the crystal.
-
Observation: Verify the presence of the Azide peak (
) and the Alkyne C-H stretch ( ) . Note that the internal alkyne stretch ( ) may overlap slightly but is usually much weaker than the azide.
-
-
Reaction Monitoring:
-
At set intervals (e.g., 30 min), remove an aliquot.
-
Evaporate the solvent briefly (if the solvent has strong bands in the region, though few do at
) or measure directly if concentration is high ( ). -
Data Analysis: Track the absorbance intensity (
) of the peak at .
-
-
Endpoint Determination: The reaction is deemed complete when the signal at
reaches baseline noise levels. -
Validation: If the peak persists but reaction stalls, add fresh Cu(I) source. If the peak disappears, proceed to LC-MS for product mass confirmation.
Safety & Stability Note
While 3-Azidopyrrolidine is a small molecule, the ratio of nitrogen to carbon (
-
Energetic Warning: Organic azides can be explosive. The "Rule of Six" (
) suggests 3-Azidopyrrolidine (4 carbons, 4 nitrogens) is on the borderline of stability. -
IR as Safety Tool: IR spectroscopy is non-destructive and requires minimal sample size (< 1 mg), making it safer than techniques requiring large quantities of potentially shock-sensitive material.
References
-
Comparison of Azide and Nitrile Vibrational Probes. National Institutes of Health (NIH) / PMC. Discusses the extinction coefficients and spectral isolation of azide probes in biological systems. Link
-
Infrared Spectroscopy of Azides. Royal Society of Chemistry (RSC). Detailed analysis of the asymmetric azide stretching frequency in various coordination environments. Link
-
Synthesis and Characterization of Pyrrolidine Derivatives. MDPI. Provides context on the synthesis of pyrrolidine rings and their subsequent functionalization. Link
-
IR Spectroscopy Table & Functional Groups. UCLA Chemistry. Standard reference for characteristic absorption bands, including the 2100-2260 cm⁻¹ region. Link
-
Yin and Yang in Chemistry Education: FTIR and NMR. Thermo Fisher Scientific. Comparative analysis of the complementary nature of IR (functional group) and NMR (structural) analysis. Link
Sources
benchmarking bioorthogonality of pyrrolidine-based click reagents
Topic: Benchmarking Bioorthogonality of Pyrrolidine-Based Click Reagents (SPANC Nitrones)
Executive Summary: The Pyrrolidine Advantage in SPANC
In the expanding toolbox of bioorthogonal chemistry, pyrrolidine-based cyclic nitrones have emerged as high-performance dipoles for Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) . While the classic azide-alkyne (SPAAC) reaction is robust, it often suffers from slow second-order rate constants (
Pyrrolidine-based nitrones bridge this gap. By embedding the nitrone dipole within a five-membered pyrrolidine ring, these reagents utilize conformational strain and entropic pre-organization to accelerate reaction kinetics significantly (
This guide benchmarks pyrrolidine-based nitrones against their acyclic counterparts and standard azide reagents, providing actionable data on kinetics, stability, and experimental protocols.
The Contenders: Reagent Profiles
To objectively benchmark performance, we compare three distinct classes of 1,3-dipoles used with strained alkynes (e.g., BCN, DBCO).
| Reagent Class | Structure Description | Key Mechanism | Primary Advantage | Primary Limitation |
| Pyrrolidine Nitrones (Cyclic) | Nitrone functionality embedded in a 5-membered pyrrolidine ring. | SPANC ([3+2] cycloaddition) | Superior Kinetics: Fixed | Hydrolytic Stability: Moderate; can hydrolyze at low pH. |
| Acyclic Nitrones | Linear nitrone group (e.g., | SPANC ([3+2] cycloaddition) | Synthetic Ease: Simple to generate from aldehydes. | Slow Kinetics: Free rotation allows |
| Alkyl Azides | Standard | SPAAC ([3+2] cycloaddition) | Chemical Inertness: Highly stable in biological media. | Slow Kinetics: Requires high concentrations or long incubation. |
Benchmarking Data: Kinetics & Stability
The following data aggregates performance metrics from comparative studies using BCN (Bicyclo[6.1.0]nonyne) as the common dipolarophile partner.
Table 1: Kinetic Comparison ( in at 37°C)
| Reagent | Partner | Solvent | Relative Rate | |
| Pyrrolidine Nitrone | BCN | 1.5 - 3.5 | ~30x | |
| Acyclic Nitrone | BCN | 0.05 - 0.10 | 1x (Baseline) | |
| Alkyl Azide | BCN | 0.14 | ~1.5x | |
| Pyrrolidine Nitrone | DBCO | 0.5 - 1.2 | ~10x |
Expert Insight: The rate enhancement in pyrrolidine nitrones is driven by the "fixation" of the nitrone in the reactive
-conformation. Acyclic nitrones exist in equilibrium betweenand isomers, requiring an energetic penalty to rotate into the reactive conformation before cycloaddition can occur.
Table 2: Physiological Stability (Half-life )
| Condition | Pyrrolidine Nitrone | Alkyl Azide | Notes |
| PBS (pH 7.4) | > 48 hours | > 1 month | Nitrones are stable at neutral pH. |
| Cell Lysate | ~12 - 24 hours | > 1 week | Nitrones can be slowly reduced by cellular thiols (GSH). |
| Acidic (pH 5.0) | < 4 hours | > 1 month | Critical: Nitrones hydrolyze to hydroxylamines/aldehydes in lysosomes. |
Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic divergence between the fast SPANC pathway (Pyrrolidine) and the slower SPAAC pathway, highlighting the transition state differences.
Caption: Mechanistic comparison showing how the pre-organized pyrrolidine scaffold bypasses the entropic penalty of bond rotation, leading to accelerated SPANC kinetics compared to acyclic variants.
Experimental Protocols
Protocol A: Measuring Second-Order Rate Constants ( )
Objective: Determine the reaction kinetics of pyrrolidine nitrones with BCN using UV-Vis spectroscopy.
-
Preparation:
-
Prepare a 10 mM stock solution of the Pyrrolidine Nitrone in DMSO.
-
Prepare a 10 mM stock solution of BCN-OH in DMSO.
-
-
Setup:
-
In a quartz cuvette, dilute the Nitrone to 50 µM in PBS (pH 7.4).
-
Add BCN to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order conditions).
-
-
Acquisition:
-
Monitor the absorbance decay of the nitrone functionality at
(or the rise of the isoxazoline product if distinct). -
Record spectra every 30 seconds for 60 minutes at 37°C.
-
-
Analysis:
-
Plot
vs. time to obtain the observed rate constant . -
Calculate
.
-
Protocol B: Assessing Hydrolytic Stability
Objective: Verify reagent integrity prior to cell labeling.
-
Incubation:
-
Dissolve Pyrrolidine Nitrone (1 mM) in Deuterated Acetate Buffer (pH 5.0) and Deuterated PBS (pH 7.4) .
-
-
Monitoring:
-
Acquire
-NMR spectra at hours.
-
-
Readout:
-
Track the disappearance of the characteristic nitrone proton signal (
) and the appearance of aldehyde peaks ( ). -
Self-Validation Check: If >10% degradation is observed at pH 7.4 within 4 hours, the reagent is compromised and should be repurified.
-
Expert Recommendations
-
Use Case Selection: Choose pyrrolidine nitrones for time-sensitive live-cell imaging where rapid labeling (minutes) is required to capture dynamic processes. Avoid them for long-term pulse-chase experiments (>24h) in acidic environments (lysosomes), where azides are superior.
-
Nitrone Synthesis: When synthesizing these reagents, utilize
-alkyl hydroxylamines and aldehydes. Ensure the pyrrolidine ring is formed before nitrone generation if using a cyclic precursor, or use commercially available proline derivatives to generate the scaffold. -
Handling: Store solid nitrones at -20°C under argon. Unlike azides, they are sensitive to moisture over long periods (hydrolysis).
References
-
McKay, C. S., et al. (2010). "Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes." Chemical Communications. Link
-
Ning, X., et al. (2010). "Protein modification by strain-promoted alkyne-nitrone cycloaddition." Angewandte Chemie International Edition. Link
-
Dommerholt, J., et al. (2010). "Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells." Angewandte Chemie. Link
-
MacKenzie, D. A., et al. (2014).[1] "Bioorthogonal Click Chemistry: An Indispensable Tool for the Development of Targeted Cancer Imaging Probes." Current Medicinal Chemistry. Link
-
Pezacki, J. P., et al. (2011). "Kinetics of SPANC reactions of cyclic nitrones with BCN." Journal of the American Chemical Society.[2] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
